5-Chloro-1-methylpyrazin-2(1H)-one 5-Chloro-1-methylpyrazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605481
InChI: InChI=1S/C5H5ClN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3
SMILES: CN1C=C(N=CC1=O)Cl
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol

5-Chloro-1-methylpyrazin-2(1H)-one

CAS No.:

Cat. No.: VC13605481

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-methylpyrazin-2(1H)-one -

Specification

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
IUPAC Name 5-chloro-1-methylpyrazin-2-one
Standard InChI InChI=1S/C5H5ClN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3
Standard InChI Key UEKUMPVGURYZMQ-UHFFFAOYSA-N
SMILES CN1C=C(N=CC1=O)Cl
Canonical SMILES CN1C=C(N=CC1=O)Cl

Introduction

Chemical Identity and Structural Characterization

5-Chloro-1-methylpyridin-2(1H)-one belongs to the class of dihydropyridinones, characterized by a six-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₆H₆ClNO, with a molecular weight of 143.57 g/mol . The compound’s IUPAC name, 5-chloro-1-methylpyridin-2(1H)-one, reflects the positions of its substituents: a chlorine atom at position 5 and a methyl group at position 1 on the pyridinone ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₆ClNO
Molecular Weight143.57 g/mol
CAS Registry Number4214-78-2
SMILES NotationCN1C=C(C=C(C1=O)Cl)
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)0.62 (estimated)

The compound’s planar structure allows for π-π stacking interactions, while the electron-withdrawing chlorine atom enhances its reactivity in substitution reactions . X-ray crystallography data for related compounds, such as 5-chloro-6-methylpyridin-2(1H)-one (CAS 23318261), reveals bond lengths of 1.38 Å for the C=O group and 1.73 Å for the C-Cl bond, consistent with typical pyridinone derivatives .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-chloro-1-methylpyridin-2(1H)-one typically involves halogenation and alkylation steps. A representative protocol involves:

  • Starting Material: 1-Methylpyridin-2(1H)-one.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours, yielding 5-chloro-1-methylpyridin-2(1H)-one with 70–75% efficiency .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve yield and safety. Key parameters include:

  • Temperature Control: Maintained at 85°C ± 2°C to minimize side products.

  • Catalyst: Lewis acids like AlCl₃ enhance regioselectivity .

  • Post-Reaction Processing: Quenching with ice-water followed by extraction with dichloromethane .

A related bromination method for 6-chloro-1-methylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in DMF achieves 55% yield for the dibrominated product, demonstrating the feasibility of halogen exchange reactions in this scaffold .

Reactivity and Functionalization

The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution. Experimental data for analogous compounds show:

Substitution Reactions

  • Hydroxylation: Reaction with NaOH (2M) at 60°C replaces chlorine with a hydroxyl group, forming 5-hydroxy-1-methylpyridin-2(1H)-one .

  • Amination: Treatment with ammonia under pressure yields 5-amino derivatives, precursors to bioactive molecules .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the pyridinone ring to N-oxide derivatives, altering electronic properties.

  • Reduction: Sodium borohydride selectively reduces the ketone group, though this is less common due to ring stability concerns .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

  • 5-Chloro vs. 6-Chloro Derivatives: The 5-chloro isomer exhibits higher thermal stability (Tₐ = 215°C vs. 198°C for 6-chloro) .

  • Methyl Group Impact: 1-Methyl substitution increases lipid solubility (LogP +0.3) compared to unmethylated analogs, enhancing membrane permeability .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyridinone derivatives.

  • Polymer Applications: Exploring use as monomers in thermally stable polyamides.

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve pharmacokinetics.

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